N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8669026
InChI: InChI=1S/C17H14BrNO4/c1-10(20)19-14-9-16-15(22-6-7-23-16)8-13(14)17(21)11-2-4-12(18)5-3-11/h2-5,8-9H,6-7H2,1H3,(H,19,20)
SMILES: CC(=O)NC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)Br)OCCO2
Molecular Formula: C17H14BrNO4
Molecular Weight: 376.2 g/mol

N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

CAS No.:

VCID: VC8669026

Molecular Formula: C17H14BrNO4

Molecular Weight: 376.2 g/mol

* For research use only. Not for human or veterinary use.

N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide -

Description

N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b]14dioxin-6-yl)acetamide is a synthetic organic compound. Its structure suggests it belongs to the class of benzodioxin derivatives with an acetamide functional group and a bromobenzoyl moiety. These structural features indicate potential applications in medicinal chemistry, particularly in drug discovery for antimicrobial, anticancer, or enzyme inhibition activities.

Key Structural Features:

  • Benzodioxin Core: The 2,3-dihydrobenzo[b] dioxin moiety is a bicyclic system containing oxygen atoms, often associated with bioactivity.

  • Acetamide Group: The N-acetyl group contributes to hydrogen bonding potential and may influence solubility and pharmacokinetics.

  • 4-Bromobenzoyl Substitution: The bromine atom can enhance binding affinity to biological targets due to halogen bonding interactions.

Medicinal Chemistry

Compounds with similar structures are often investigated for their biological activities:

  • Antimicrobial Activity: Brominated derivatives are known to exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell walls or inhibit enzymes.

  • Anticancer Potential: The benzodioxin scaffold has been explored for cytotoxic effects against cancer cells by inducing apoptosis or inhibiting proliferation pathways.

Molecular Docking Studies

The compound's structural features make it a candidate for computational studies to predict interactions with biological targets such as enzymes or receptors.

Synthesis Overview

While specific details about this compound's synthesis are unavailable in the search results, similar compounds are typically synthesized via:

  • Formation of the Benzodioxin Core: Using catechol derivatives and epoxides under acidic conditions.

  • Introduction of the Bromobenzoyl Group: Employing Friedel-Crafts acylation with 4-bromobenzoyl chloride.

  • Acetamide Functionalization: Reacting amines with acetyl chloride or acetic anhydride.

Analytical Characterization

To confirm the structure and purity of the compound, standard analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR): For structural elucidation (e.g., 1H^1H-NMR and 13C^{13}C-NMR).

  • Mass Spectrometry (MS): To determine molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups (e.g., C=O stretch for amides).

  • X-ray Crystallography: For precise molecular geometry if crystalline forms are available.

Hypothetical Data Table

ParameterDetails
Molecular FormulaC15H12BrNO4
Molecular Weight~350 g/mol
Melting PointEstimated ~150–200°C
SolubilitySoluble in polar organic solvents
Biological ActivityAntimicrobial/anticancer potential

Future Research Directions

To explore its full potential:

  • In Vitro Studies: Test against bacterial strains and cancer cell lines.

  • Molecular Docking: Predict binding affinities to key enzymes or receptors.

  • Pharmacokinetics and Toxicology: Assess absorption, distribution, metabolism, excretion (ADME), and safety profiles.

If you can provide additional context or references for this compound, more specific insights can be developed!

Product Name N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Molecular Formula C17H14BrNO4
Molecular Weight 376.2 g/mol
IUPAC Name N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide
Standard InChI InChI=1S/C17H14BrNO4/c1-10(20)19-14-9-16-15(22-6-7-23-16)8-13(14)17(21)11-2-4-12(18)5-3-11/h2-5,8-9H,6-7H2,1H3,(H,19,20)
Standard InChIKey ZCNMCMKOFQQHHO-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)Br)OCCO2
Canonical SMILES CC(=O)NC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)Br)OCCO2
PubChem Compound 1272376
Last Modified Apr 15 2024

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